molecular formula C13H16ClNO B11782447 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one

3-(4-Chlorobenzyl)-1-methylpiperidin-4-one

Cat. No.: B11782447
M. Wt: 237.72 g/mol
InChI Key: XSHDWPHXZUSYJN-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1-methylpiperidin-4-one is a substituted piperidone compound that serves as a versatile chemical intermediate and building block in organic and medicinal chemistry research. Piperidone derivatives are prominent scaffolds in drug discovery due to their wide range of biological activities . As a key synthon, this compound can be utilized in the synthesis of more complex molecules for pharmacological evaluation . Its structure, featuring a chlorobenzyl group, is common in compounds studied for their interaction with biological targets; for instance, research on molecules with similar chlorobenzyl-substituted heterocycles has demonstrated potential anti-inflammatory properties through molecular docking with enzymes like COX-2 . Furthermore, related 4-piperidone structures are frequently employed in the development of potential therapeutics, including as intermediates in the multi-step synthesis of active pharmaceutical ingredients (APIs) . Researchers value this compound for its utility in constructing spiro-heterocycles, conducting condensation reactions, and exploring structure-activity relationships (SAR) . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-methylpiperidin-4-one

InChI

InChI=1S/C13H16ClNO/c1-15-7-6-13(16)11(9-15)8-10-2-4-12(14)5-3-10/h2-5,11H,6-9H2,1H3

InChI Key

XSHDWPHXZUSYJN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C(C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of Piperidin 4 One Systems

Established Synthetic Pathways for the Piperidin-4-one Ring Foundation

The construction of the core piperidin-4-one ring can be achieved through several established synthetic methodologies, each offering distinct advantages in terms of substitution patterns and stereochemical control.

Mannich Condensation Reactions for α,α'-Bis-substituted Piperidin-4-ones

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones, particularly for creating symmetrically substituted α,α'-diaryl derivatives. nih.govresearchgate.net This multicomponent reaction typically involves the condensation of an enolizable ketone, an aldehyde, and a primary amine or ammonia (B1221849). researchgate.net A classic approach involves reacting a dialkyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in a suitable solvent like ethanol (B145695). researchgate.netchemrevlett.com This method allows for the one-pot construction of the heterocyclic ring, forming two new carbon-carbon bonds and two carbon-nitrogen bonds.

A variation of this, the Petrenko-Kritschenko piperidone synthesis, utilizes an acetone (B3395972) dicarboxylic acid ester, an aromatic aldehyde, and ammonia or a primary amine to form 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. chemrevlett.com A related biogenetic-type synthesis, the Robinson-Schöpf reaction, employs a dialdehyde (B1249045) (like succindialdehyde), methylamine, and acetonedicarboxylic acid to produce the tropinone (B130398) skeleton, which contains a piperidone ring as part of a bicyclic system. drugfuture.comresearchgate.netambeed.com These methods are highly efficient for generating symmetrically substituted piperidones.

Reaction NameReactantsKey Features
Mannich Condensation Ketone, Aldehyde, Ammonia/Primary AmineOne-pot synthesis of α,α'-bis-substituted piperidin-4-ones. researchgate.net
Petrenko-Kritschenko Synthesis Acetonedicarboxylic acid ester, Aldehyde, Ammonia/Primary AmineYields 3,5-dicarboxylate substituted piperidin-4-ones. chemrevlett.com
Robinson-Schöpf Reaction Dialdehyde, Primary Amine, Acetonedicarboxylic acidForms bicyclic systems (e.g., tropinones) containing a piperidone ring. ambeed.com

Alternative Cycloaddition and Hetero-Diels-Alder Strategies

Cycloaddition reactions provide a powerful and stereocontrolled route to the piperidine (B6355638) skeleton. The aza-Diels-Alder reaction, an inverse electron demand [4+2] cycloaddition, is particularly prominent. nih.gov In this strategy, an electron-deficient azadiene reacts with an electron-rich dienophile (an alkene) to form a tetrahydropyridine, which can be subsequently converted to a piperidin-4-one. rsc.orgresearchgate.net For instance, the reaction of in-situ generated 2-azadienes with dienophiles can yield highly substituted piperidone products in a single operation. organic-chemistry.org The reaction can be catalyzed by Lewis acids or Brønsted acids and is effective for forming piperidin-4-ones from imines and electron-rich dienes. rsc.org

These cycloaddition strategies offer excellent control over the stereochemistry of the resulting heterocycle, with the configuration of the reactants often being retained in the product. researchgate.net The choice of catalyst and reaction conditions can influence the regio- and stereoselectivity of the cycloaddition.

Enantioselective Synthesis of Chiral Piperidin-4-one Scaffolds

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for synthesizing chiral piperidine scaffolds. nih.govacs.org Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity. thieme-connect.denih.govacs.org

Chiral secondary amine catalysts, such as proline derivatives, can catalyze domino reactions, like Michael addition/aminalization sequences, between aldehydes and nitroolefins to construct polysubstituted piperidine rings with multiple contiguous stereocenters in high enantiomeric excess. nih.govacs.org Similarly, chiral Brønsted acids can be employed to protonate an imine, creating a chiral ion pair that directs the nucleophilic attack to generate an enantiomerically enriched Mannich product, a precursor to chiral piperidones. These organocatalytic approaches avoid the use of metal catalysts and often proceed under mild conditions, offering a green and efficient route to valuable chiral building blocks. thieme-connect.de

Targeted Synthesis of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one

The synthesis of the asymmetrically substituted this compound requires a multi-step approach that allows for the regioselective introduction of substituents at the C-3 position and the nitrogen atom.

Strategic Introduction of the 4-Chlorobenzyl Moiety at C-3

Introducing a substituent at the C-3 position of the piperidin-4-one ring can be achieved through several methods. A common strategy involves the alkylation of a pre-formed piperidin-4-one enolate or enamine. rsc.org For the target molecule, this would involve the reaction of 1-methyl-4-piperidone (B142233) with a 4-chlorobenzyl halide (e.g., 4-chlorobenzyl bromide) in the presence of a strong base like lithium diisopropylamide (LDA) to generate the enolate and facilitate the substitution.

Alternatively, a condensation approach can be utilized. Reacting 1-methyl-4-piperidone with 4-chlorobenzaldehyde (B46862) under basic or acidic conditions would yield a 3-(4-chlorobenzylidene)-1-methylpiperidin-4-one intermediate. nih.gov This α,β-unsaturated ketone would then require a subsequent reduction step, for example, catalytic hydrogenation (e.g., using H₂/Pd-C), to selectively reduce the exocyclic double bond and afford the desired 3-(4-chlorobenzyl) product.

A plausible synthetic sequence is outlined below:

Enamine Formation: Reaction of 1-methyl-4-piperidone with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine.

Alkylation: The enamine is then reacted with 4-chlorobenzyl bromide.

Hydrolysis: The resulting iminium salt is hydrolyzed to yield this compound.

Methods for N-Methylation of the Piperidine Nitrogen

If the synthesis begins with a piperidine ring that is unsubstituted on the nitrogen, N-methylation is a required final step. The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines. wikipedia.orgjk-sci.comambeed.com

This reaction utilizes excess formaldehyde (B43269) and formic acid. wikipedia.orggoogle.com The amine first reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid (acting as a hydride donor). sciencemadness.org The reaction is driven to completion by the formation of carbon dioxide gas, making it irreversible. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it specifically produces tertiary amines without the formation of quaternary ammonium salts, which can be a side product in other methylation methods like using methyl iodide. wikipedia.orgsciencemadness.org

An alternative approach is reductive amination, where the secondary amine is reacted with formaldehyde in the presence of a reducing agent such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. researchgate.netorganic-chemistry.orgchemrxiv.org These methods are generally mild and show good functional group tolerance.

MethodReagentsKey Features
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidIrreversible reaction; stops at the tertiary amine stage without forming quaternary salts. wikipedia.orgjk-sci.com
Reductive Amination Formaldehyde, Reducing Agent (e.g., NaBH₄, H₂/Catalyst)Mild conditions, high yields, and good chemoselectivity. organic-chemistry.org
Alkylation with Methyl Halide Methyl Iodide, Base (e.g., K₂CO₃)Can lead to over-alkylation and the formation of quaternary ammonium salts. sciencemadness.org

Chemical Transformations and Functionalization of this compound

The chemical reactivity of this compound is primarily dictated by three key structural features: the ketone at the C-4 position, the 4-chlorobenzyl aromatic ring, and the piperidine ring itself. These sites allow for a wide range of chemical transformations and the synthesis of diverse derivatives. While specific studies on this exact molecule are not extensively detailed in published literature, its functionalization can be reliably predicted based on the well-established chemistry of analogous 3-substituted N-methyl-4-piperidones.

Derivatization at the Ketone Functionality (e.g., Oxime, Thiosemicarbazone Formation)

The carbonyl group at the C-4 position is the most accessible functional group for derivatization, readily undergoing condensation reactions with a variety of nucleophiles.

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) or its salts (e.g., hydroxylamine hydrochloride) in a suitable solvent like ethanol leads to the formation of the corresponding oxime. This reaction is a standard method for converting ketones into oximes and is widely applied to piperidone systems. nih.govnih.gov The resulting oxime can exist as E and Z isomers due to the restricted rotation around the C=N double bond. The formation of these derivatives is valuable as the oxime functional group is a versatile intermediate in organic synthesis and can serve as a key pharmacophore in medicinal chemistry. nih.gov

Table 1: Representative Oxime Derivatives from Piperidin-4-ones

Starting Piperidinone Reagent Product Reference
3-Methyl-2,6-diphenylpiperidin-4-one m-Methylbenzoic acid, Pyridine (B92270), POCl₃ (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime nih.gov

Thiosemicarbazone Formation: Similarly, condensation of the ketone with thiosemicarbazide (B42300), typically under mild acidic catalysis, yields the corresponding thiosemicarbazone. This transformation involves the nucleophilic attack of the terminal hydrazine (B178648) nitrogen of thiosemicarbazide onto the carbonyl carbon, followed by dehydration. Thiosemicarbazones are of significant interest due to their ability to act as chelating ligands for metal ions and their wide range of biological activities. mdpi.com The general synthesis involves refluxing the ketone and thiosemicarbazide in a solvent like methanol (B129727) with a catalytic amount of acid. mdpi.com

Table 2: Representative Thiosemicarbazone Derivatives from Carbonyl Compounds

Starting Carbonyl Compound Reagent Product Reference
1-(4-hydroxy-3-methoxyphenyl)ethan-1-one N-(4-methoxybenzyl) thiosemicarbazide N-(4-Methoxybenzyl)-(3-methoxy-4-hydroxybenzophenone) Thiosemicarbazone mdpi.com

Modifications and Substituent Variations on the Chlorobenzyl Aromatic Ring

The 4-chlorobenzyl moiety offers a versatile handle for introducing structural diversity through reactions on the aromatic ring. The para-chloro substituent is a key site for modification, primarily via modern cross-coupling reactions.

Cross-Coupling Reactions: The chlorine atom can be replaced by a wide array of functional groups using transition-metal-catalyzed cross-coupling reactions. For instance:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the synthesis of aniline (B41778) derivatives.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, yields substituted alkyne derivatives.

Electrophilic Aromatic Substitution: Further substitution on the aromatic ring via electrophilic aromatic substitution is also possible. The chlorine atom is an ortho-, para-directing group, but it is also deactivating. Therefore, new substituents would preferentially be introduced at the positions ortho to the chlorine (i.e., at the C-3 and C-5 positions of the chlorophenyl ring), though forcing conditions might be required.

Table 3: Potential Modifications of the 4-Chlorophenyl Ring via Cross-Coupling

Reaction Type Coupling Partner Potential Substituent
Suzuki Coupling Phenylboronic acid -Phenyl
Buchwald-Hartwig Morpholine -Morpholinyl
Sonogashira Coupling Phenylacetylene -Phenylethynyl
Stille Coupling Tributyl(vinyl)tin -Vinyl

Exploration of Substitutions at Other Piperidine Ring Positions (C-2, C-5, C-6)

Functionalization of the piperidine ring itself, beyond the C-3 and C-4 positions, provides another avenue for creating structural analogs.

Substitution at C-5: The C-5 position is alpha to the carbonyl group, making its protons acidic and amenable to removal by a suitable base to form an enolate. This enolate intermediate can then react with various electrophiles. For example, alkylation with alkyl halides or acylation with acid chlorides could introduce substituents at this position. This approach allows for the synthesis of 3,5-disubstituted piperidin-4-one derivatives.

Substitution at C-2 and C-6: The C-2 and C-6 positions are alpha to the ring nitrogen. The synthesis of piperidin-4-ones often involves the Mannich reaction, which can be designed to introduce substituents at the C-2 and C-6 positions. chemrevlett.com For an existing piperidin-4-one, direct functionalization at these positions is more challenging but can be conceived through strategies like directed metalation or C-H activation. Several synthetic methods for piperidin-4-ones focus on creating diverse substitution patterns, including at the C-2 position. chemrevlett.comgoogleapis.com

Table 4: Potential Sites for Substitution on the Piperidine Ring

Ring Position Type of Chemistry Potential Reagents Resulting Substituent
C-5 Enolate Alkylation Methyl iodide -Methyl
C-5 Enolate Acylation Acetyl chloride -Acetyl
C-2 / C-6 Mannich Reaction (during synthesis) Various aldehydes -Aryl, -Alkyl

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Molecular Structure Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one, ensuring the correct arrangement of its constituent atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The four aromatic protons of the 4-chlorobenzyl group would appear as two doublets in the aromatic region (typically δ 7.0-7.4 ppm) due to para-substitution. The protons on the piperidin-4-one ring would resonate in the aliphatic region (δ 2.0-3.5 ppm), exhibiting complex splitting patterns due to coupling with neighboring protons. The benzylic protons (Ar-CH₂) and the proton at the C3 position (CH) would likely appear as multiplets. The N-methyl group would present as a sharp singlet, typically in the δ 2.2-2.5 ppm range.

¹³C NMR and DEPT: The ¹³C NMR spectrum would display signals for each unique carbon atom. The carbonyl carbon (C=O) is expected at the most downfield position (δ > 200 ppm). The aromatic carbons would appear between δ 120-140 ppm, with the carbon attached to chlorine showing a characteristic chemical shift. The aliphatic carbons of the piperidine (B6355638) ring and the N-methyl group would resonate in the upfield region (δ 20-60 ppm). Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal proton-proton coupling networks, definitively connecting adjacent protons within the piperidine ring and the benzyl (B1604629) group. For instance, it would show correlations between the C3 proton and the adjacent benzylic and C2/C5 methylene (B1212753) protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the N-methyl protons to the C2 and C6 carbons of the piperidine ring, and the benzylic protons to the aromatic carbons and the C3 carbon, confirming the attachment of the chlorobenzyl group at the 3-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be crucial for determining the stereochemistry and preferred conformation of the piperidine ring, for example, by showing through-space interactions between axial and equatorial protons.

Vibrational spectroscopy probes the functional groups within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone group, typically found in the range of 1710-1725 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring and methyl groups (below 3000 cm⁻¹). The C-N stretching of the tertiary amine would appear in the fingerprint region (1250-1020 cm⁻¹), and the C-Cl stretch would be observed at lower wavenumbers (around 700-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring C=C stretching vibrations, which are often strong in Raman spectra, would be expected around 1600 cm⁻¹. The symmetric C-H stretching vibrations would also be prominent.

Mass spectrometry provides information on the molecular weight and structural fragments of the compound. The molecular formula is C₁₃H₁₆ClNO, giving a monoisotopic mass of approximately 237.09 g/mol .

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 237. An isotopic peak ([M+2]⁺) at m/z 239 with about one-third the intensity of the [M]⁺ peak would be characteristic of the presence of a single chlorine atom. Key fragmentation pathways for piperidine derivatives typically involve α-cleavage adjacent to the nitrogen atom. researchgate.netlibretexts.org A primary fragmentation would be the loss of the 4-chlorobenzyl radical, leading to a significant fragment ion. Another common fragmentation is the loss of radicals adjacent to the carbonyl group.

Predicted Fragmentation Pattern:

[M]⁺: m/z 237

[M - C₇H₆Cl]⁺: Loss of the chlorobenzyl group.

[C₇H₆Cl]⁺: Chlorobenzyl cation (chlorotropylium ion) at m/z 125. researchgate.netnih.gov

Alpha-cleavage: Fragmentation of the piperidine ring adjacent to the nitrogen.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the piperidine ring.

While specific experimental data is unavailable, similar piperidin-4-one derivatives frequently crystallize in monoclinic or orthorhombic crystal systems. researchgate.netchemrevlett.com Common space groups for such chiral or centrosymmetric structures include P2₁/c or Pbca. The unit cell parameters (a, b, c, α, β, γ) would be precisely determined from the diffraction data.

The six-membered piperidin-4-one ring is expected to adopt a chair conformation, which is the most thermodynamically stable arrangement. chemrevlett.comnih.govniscpr.res.in The bulky 4-chlorobenzyl group at the C3 position would preferentially occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions). The N-methyl group's orientation (axial vs. equatorial) can vary, but an equatorial position is often favored. The crystal structure of related compounds shows that the piperidine ring can sometimes adopt a slightly distorted chair or a twist-boat conformation depending on the substituents and crystal packing forces. chemrevlett.com A detailed analysis would involve calculating ring puckering parameters and torsion angles to precisely define the ring's geometry. researchgate.net

Assessment of Substituent Orientations (Axial versus Equatorial Preferences)

The conformational analysis of this compound is centered on the piperidin-4-one ring, which predominantly adopts a chair conformation to minimize torsional and angular strain. In this conformation, substituents at the nitrogen and carbon atoms can occupy either axial or equatorial positions, with the relative stability of the conformers being dictated by the steric and electronic properties of these substituents.

The N-methyl group on the piperidine ring has a strong preference for the equatorial position. This orientation minimizes sterically unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions of the ring. Studies on N-methylpiperidine and related structures confirm that the equatorial conformer is significantly more stable. lookchem.com

For the 3-(4-Chlorobenzyl) substituent, the preference for an equatorial versus axial position is governed by its steric bulk. Generally, bulky substituents on cyclohexane (B81311) and its heterocyclic analogs favor the equatorial position to avoid destabilizing 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. While the specific A-value for a 4-chlorobenzyl group is not commonly tabulated, it is expected to be substantial and comparable to or greater than that of a benzyl or phenyl group, ensuring a strong preference for the equatorial orientation. This arrangement places the large group away from the main ring structure, leading to a more stable, lower-energy conformation. Therefore, the thermodynamically most stable conformation of this compound is predicted to be a chair form with both the 1-methyl and the 3-(4-chlorobenzyl) groups occupying equatorial positions.

Table 1: Conformational Free-Energy Differences (A-values) for Relevant Substituents
SubstituentA-value (kcal/mol)Favored Orientation
-CH₃ (Methyl)1.7Equatorial
-Cl (Chloro)0.43Equatorial
-C₆H₅ (Phenyl)~3.0Equatorial
-CH₂C₆H₅ (Benzyl)~3.1Equatorial

Investigation of Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions, which dictate the supramolecular architecture. The presence of a carbonyl group, a chloro-substituted aromatic ring, and various C-H bonds allows for a range of interactions including hydrogen bonding, halogen bonding, and π-π stacking. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions within a crystal lattice.

Hydrogen Bonding: The most prominent hydrogen bond acceptor in the molecule is the oxygen atom of the piperidin-4-one carbonyl group. This oxygen can participate in weak C-H···O intermolecular hydrogen bonds with C-H donors from the piperidine ring or the benzyl group of neighboring molecules. nih.govnih.gov These interactions often lead to the formation of specific motifs, such as centrosymmetric dimers or extended one-dimensional chains, which are common features in the crystal packing of piperidone derivatives. nih.gov

Halogen Bonding and Contacts: The chlorine atom on the 4-chlorobenzyl group can participate in intermolecular interactions. It can act as a halogen bond acceptor in C-H···Cl contacts or, less commonly, as a halogen bond donor. nih.govresearchgate.net These directional interactions contribute significantly to the stability and specific arrangement of molecules in the solid state.

Hirshfeld Surface Analysis: A Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular contacts that contribute to the crystal packing. By mapping properties like normalized contact distance (d_norm) onto the surface, regions of significant intermolecular interaction can be identified. The two-dimensional fingerprint plots derived from this analysis quantify the relative contributions of different types of contacts. For a molecule like this compound, the analysis would likely reveal significant contributions from H···H, C···H/H···C, O···H/H···O, and Cl···H/H···Cl contacts, reflecting the importance of van der Waals forces, hydrogen bonds, and halogen-related contacts in the crystal structure. nih.govnih.govnih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Compounds
Contact TypeTypical Contribution (%)Associated Interaction
H···H45 - 55%Van der Waals forces
C···H / H···C15 - 25%C-H···π interactions
O···H / H···O8 - 12%C-H···O Hydrogen bonding
Cl···H / H···Cl8 - 20%Weak hydrogen bonding / Halogen contacts

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. dntb.gov.ua It is widely applied to predict molecular geometries, energies, and other chemical properties with high accuracy. For 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one, DFT calculations are foundational for understanding its intrinsic characteristics.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Due to the presence of a flexible piperidin-4-one ring and a rotatable chlorobenzyl group, this compound can exist in several different conformations.

Electronic structure analysis provides deep insights into the reactivity and kinetic stability of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept them. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. semanticscholar.orgscholarsresearchlibrary.com

Table 1: Illustrative Frontier Orbital Energy Data

ParameterCalculated Value (eV)Implication
EHOMOValueElectron-donating ability
ELUMOValueElectron-accepting ability
Energy Gap (ΔE)ValueChemical reactivity and stability

Molecular Electrostatic Potential (MEP) Surfaces: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scholarsresearchlibrary.com For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen atom, indicating a site for electrophilic interaction or hydrogen bonding.

Fukui Functions: Fukui functions are used to describe local reactivity at specific atomic sites within a molecule. scholarsresearchlibrary.com By analyzing these functions, it is possible to quantitatively predict which atoms are most likely to be involved in electrophilic, nucleophilic, or radical reactions, providing a more detailed picture of reactivity than MEP surfaces alone.

Following successful geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: first, to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. mdpi.com The calculated vibrational frequencies for specific functional groups (e.g., the C=O stretch of the ketone, C-N stretching of the piperidine (B6355638) ring, and C-Cl stretching of the chlorobenzyl group) can be compared with experimental data from FT-IR or Raman spectroscopy. mdpi.comresearchgate.net A good correlation between theoretical and experimental values helps to validate the accuracy of the computational method and the optimized geometry.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O StretchKetoneValueValue
C-N StretchTertiary AmineValueValue
Aromatic C-H StretchChlorophenyl RingValueValue
C-Cl StretchChlorophenyl RingValueValue

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com An MD simulation would model the movements of every atom in this compound, providing insights into its conformational flexibility in different environments, such as in an aqueous solution. These simulations can reveal how the piperidine ring flexes and how the chlorobenzyl group rotates in physiological conditions. Furthermore, MD is crucial for studying solvation effects, showing how water molecules arrange around the compound and influence its conformation and stability.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the context of drug discovery, predicting a molecule's ADME properties is essential to assess its potential as a therapeutic agent. biosolveit.de In silico tools can estimate these properties based on the molecular structure, helping to identify potential liabilities early in the development process. researchgate.net For this compound, key ADME parameters would be calculated, including its lipophilicity (logP), aqueous solubility, ability to cross the blood-brain barrier, and potential interactions with metabolic enzymes like cytochrome P450s. Compliance with guidelines such as Lipinski's Rule of Five, which predicts drug-likeness, would also be evaluated. dovepress.com

Table 3: Predicted ADME Properties and Drug-Likeness Parameters

PropertyPredicted ValueSignificance
Molecular WeightValue (g/mol)Influences absorption and distribution
LogP (Lipophilicity)ValueAffects solubility and membrane permeability
Topological Polar Surface Area (TPSA)Value (Ų)Predicts membrane penetration
Hydrogen Bond DonorsNumberPart of Lipinski's rules
Hydrogen Bond AcceptorsNumberPart of Lipinski's rules
Blood-Brain Barrier (BBB) PermeationYes/NoIndicates potential for CNS activity
Lipinski's Rule of Five ViolationsNumberAssesses drug-likeness

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. nih.gov This method is instrumental in identifying potential mechanisms of action and for lead optimization in drug design.

To perform a docking study, the 3D structure of this compound would be placed into the binding pocket of a selected protein target. A scoring function then calculates the binding affinity, usually expressed as a negative value in kcal/mol, where a more negative score indicates a stronger, more favorable interaction. nih.gov The analysis also reveals the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking—that stabilize the ligand-receptor complex. mdpi.com This information is critical for understanding the structural basis of the compound's potential biological activity.

Table 4: Illustrative Molecular Docking Results

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
Example Target 1Valuee.g., TYR 123, LEU 45Hydrogen bond, Hydrophobic
Example Target 2Valuee.g., PHE 67, ASP 89Pi-pi stacking, Electrostatic

Identification of Potential Biological Targets and Binding Sites

Computational approaches are instrumental in identifying the potential biological targets of novel compounds like this compound. The piperidine nucleus is a common feature in a wide array of biologically active compounds, suggesting that its derivatives could interact with various receptors and enzymes. researchgate.netnih.gov Molecular docking studies on analogous piperidine derivatives have pointed to several potential protein targets.

For instance, derivatives of piperidin-4-one have been investigated for their interactions with enzymes such as dipeptidyl peptidase IV (DPP4), which is a target for type 2 diabetes. researchgate.net Other studies on similar piperidine structures have identified the µ-opioid receptor, a key target in pain management, as a potential binding partner. tandfonline.com Furthermore, computational studies on furan-pyrazole piperidine derivatives have suggested Akt1, a serine/threonine kinase involved in cell survival and proliferation, as a plausible target. nih.gov The versatility of the piperidine scaffold is also highlighted by studies showing potential interactions with viral proteins, such as those from SARS-CoV-2. nih.gov

These computational screening approaches help to narrow down the vast landscape of potential biological targets to a manageable number for further investigation. The binding sites within these targets are typically characterized by specific amino acid residues that can form favorable interactions with the ligand.

Prediction of Binding Modes and Key Intermolecular Interactions

Once potential targets are identified, molecular docking simulations are employed to predict the most likely binding orientation or "pose" of this compound within the active site of the target protein. These simulations also reveal the key intermolecular interactions that stabilize the ligand-protein complex.

The binding of piperidine derivatives is often governed by a combination of non-covalent interactions. For example, in the context of the µ-opioid receptor, derivatives have been shown to engage with residues such as Q124, D147, Y148, M151, and H297. tandfonline.com The interactions typically include:

Hydrogen Bonds: The nitrogen atom in the piperidine ring and the carbonyl group of the piperidin-4-one core can act as hydrogen bond acceptors, while the methyl group on the nitrogen is generally not involved in hydrogen bonding.

Hydrophobic Interactions: The benzyl (B1604629) and chlorophenyl groups of the compound are likely to engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket.

Pi-Pi Stacking: The aromatic rings of the 4-chlorobenzyl substituent can participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine.

Halogen Bonds: The chlorine atom on the benzyl group may form halogen bonds with electron-donating atoms in the protein's active site.

The specific combination and geometry of these interactions determine the binding affinity and selectivity of the compound for a particular target.

Mechanistic Insights from Computational Docking Simulations

Computational docking simulations provide valuable mechanistic insights into how a compound like this compound might exert its biological effect. By visualizing the predicted binding pose, researchers can understand how the ligand might modulate the function of the target protein.

For instance, if the compound binds within the catalytic site of an enzyme, it could act as a competitive inhibitor, preventing the natural substrate from binding. The docking results can reveal which key catalytic residues are being blocked or interacted with. In the case of a receptor, the binding of the ligand could either stabilize an active or inactive conformation, leading to agonistic or antagonistic effects, respectively.

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. researchgate.netnih.gov These simulations model the movement of the protein and ligand over time, providing a more dynamic and realistic representation of the binding event and helping to assess the stability of the predicted binding mode. researchgate.netnih.gov By understanding these molecular interactions and their functional consequences, computational studies can guide the design of new derivatives with improved potency and selectivity.

Investigation of Biological Activities: in Vitro Assays and Mechanistic Insights

Broad Spectrum of In Vitro Pharmacological Relevance of Piperidin-4-one Scaffolds

The piperidine (B6355638) ring is a prevalent structural motif in numerous natural alkaloids and synthetic pharmaceuticals. nih.gov Piperidin-4-one derivatives, in particular, have garnered substantial interest due to their diverse pharmacological profile. These compounds are recognized as versatile intermediates in the synthesis of molecules with significant therapeutic potential. mdpi.com

Research has demonstrated that the piperidin-4-one scaffold is associated with a broad spectrum of in vitro biological activities, including:

Anticancer and Cytotoxic Effects : Many derivatives have shown potent activity against various cancer cell lines. nih.govnih.govmagtechjournal.com

Antimicrobial Properties : The scaffold is a key component in compounds exhibiting antibacterial and antifungal activities. biomedpharmajournal.org

Anti-inflammatory Action : Several piperidin-4-one analogues have demonstrated significant anti-inflammatory properties. mdpi.comamazonaws.com

Antioxidant Potential : The ability to scavenge free radicals is another key feature of this class of compounds. mdpi.comstudiamsu.md

Antihistaminic Activity : Certain derivatives have been identified as potent histamine (B1213489) H1 receptor antagonists. nih.gov

The adaptability of the piperidin-4-one nucleus allows for structural modifications that can enhance interactions with biological targets, leading to improved efficacy and selectivity. mdpi.com This chemical tractability has established piperidin-4-ones as a privileged scaffold in modern drug discovery.

In Vitro Anti-proliferative and Cytotoxic Activities of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one and its Analogues

The anti-cancer potential of piperidin-4-one derivatives has been extensively investigated. Analogues of this compound, such as 3,5-bis(benzylidene)piperidin-4-ones, have shown potent and selective cytotoxicity against malignant cells. nih.gov

Analogues of this compound have demonstrated significant cytotoxic effects across a range of hematological and solid tumor cell lines. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones showed notable cytotoxicity against myeloma, leukemia, and Natural Killer T-cell lymphoma cell lines. nih.gov Similarly, other piperidone compounds have been reported to be particularly effective against leukemia cell lines like HL-60 and CCRF-CEM, often exhibiting greater potency than established anticancer drugs such as melphalan. nih.gov

Studies on N-(piperidine-4-yl)benzamide derivatives revealed potent antitumor activity against the HepG2 hepatocarcinoma cell line, with one of the most effective compounds exhibiting an IC50 value of 0.25 μM. researchgate.net The cytotoxic potential of these compounds is often selective, with higher toxicity observed in cancer cells compared to non-cancerous cell lines. nih.govresearchmap.jp

Compound/Analogue ClassCell LineCancer TypeIC50/CC50 (μM)
Piperidone Analog P3HL-60Leukemia2.26 (Average)
Piperidone Analog P4HL-60Leukemia1.91 (Average)
Piperidone Analog P5CCRF-CEMLeukemia1.52 (Average)
N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamideHepG2Hepatocarcinoma0.25
3,5-bis(benzylidene)piperidin-4-one (Series 1 Average)Human TumorsVarious29.4
1-Acryloyl-3,5-bis(benzylidene)piperidin-4-one (Series 2 Average)Human TumorsVarious1.27

The cytotoxic effects of piperidin-4-one analogues are often mediated through the induction of apoptosis. Mechanistic studies have revealed that these compounds can influence key cellular pathways that regulate programmed cell death.

A notable study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated that specific analogues, such as 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, could significantly increase the mRNA expression of the pro-apoptotic genes p53 and Bax in hematological cancer cell lines. nih.gov The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activation can trigger the intrinsic apoptotic pathway. nih.govnih.gov Bax, a member of the Bcl-2 family, plays a central role in this pathway by permeabilizing the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation. nih.govnih.gov The upregulation of both p53 and Bax mRNA suggests that these piperidin-4-one analogues can activate this specific apoptotic cascade. nih.gov

Further evidence indicates that some piperidone compounds induce apoptosis through the intrinsic pathway, characterized by the depolarization of the mitochondrial membrane and the generation of reactive oxygen species (ROS). nih.govresearchmap.jp

In addition to inducing apoptosis, piperidin-4-one derivatives can inhibit cancer cell proliferation by modulating the cell cycle. The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a hallmark of cancer.

Several studies have shown that piperidin-4-one analogues can cause cell cycle arrest at different phases. For example, certain novel piperidone compounds have been observed to cause cell cycle arrest at the G2/M phase in cancer cells. nih.govnih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation.

The mechanism of cell cycle arrest is often linked to the modulation of key regulatory proteins. In studies involving N-(piperidine-4-yl)benzamide derivatives, a potent compound was found to induce cell cycle arrest through a p53/p21-dependent pathway. researchgate.net This involves enhancing the expression of p53 and p21, which in turn inhibits the activity of cyclin-dependent kinases (CDKs) responsible for cell cycle progression. researchgate.net The ability of these compounds to halt the cell cycle represents a significant aspect of their anti-proliferative activity. researchgate.net

In Vitro Antimicrobial Properties (Antibacterial, Antifungal, Anti-mycobacterial)

The piperidin-4-one scaffold is a valuable template for the development of new antimicrobial agents. Various derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic microorganisms, including bacteria and fungi. biomedpharmajournal.org

Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown significant in vitro antibacterial activity against various strains, with some compounds demonstrating efficacy comparable to the standard antibiotic ampicillin. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety appears to enhance the antifungal activity of the piperidin-4-one core. biomedpharmajournal.org Similarly, N-methyl-4-piperidone-derived monoketone curcuminoids have displayed moderate activity against several cariogenic bacteria, such as Streptococcus mutans and Streptococcus sanguinis. mdpi.com

Vanillin-derived piperidin-4-one oxime esters have also been investigated, with certain analogues exhibiting potent antibacterial and antifungal activity, in some cases exceeding that of standard drugs like streptomycin (B1217042) and fluconazole. nih.gov

Compound/Analogue ClassMicroorganismActivity TypeMIC (μg/mL)
N-methyl-4-piperidone curcuminoid (R=H)S. salivarusAntibacterial>1000
N-methyl-4-piperidone curcuminoid (R=3,4,5-OMe)S. mitisAntibacterial250
N-methyl-4-piperidone curcuminoid (R=3-F)S. mutansAntibacterial500
Vanillin derived oxime ester (5b)Bacterial StrainsAntibacterialPotent (Specific MIC not detailed)
Vanillin derived oxime ester (5d)Fungal StrainsAntifungalPotent (Specific MIC not detailed)
2,6-diaryl-3-methyl-4-piperidone derivativesVarious BacteriaAntibacterialComparable to Ampicillin

Other In Vitro Biological Activities of Relevance (e.g., Antioxidant, Antihistaminic, Anti-inflammatory)

Beyond their anti-proliferative and antimicrobial effects, piperidin-4-one analogues possess a range of other important in vitro biological activities.

Antioxidant Activity: Several piperidin-4-one derivatives have been identified as potent antioxidant agents. studiamsu.md They exhibit free radical scavenging capabilities, which can protect cells from oxidative damage, a process implicated in numerous diseases. nih.gov For example, certain vanillin-derived piperidin-4-one oxime esters have demonstrated superior antioxidant activity compared to the standard antioxidant Butylated hydroxy anisole (B1667542) (BHA). nih.gov In DPPH assays, piperidine derivatives have shown significant radical scavenging activity, with some compounds possessing IC50 values in the micromolar range. researchgate.netnwmedj.org

Antihistaminic Activity: The piperidine nucleus is a common feature in many antihistamine drugs. tsijournals.com Research into N-(4-piperidinyl)-1H-benzimidazol-2-amines has led to the discovery of compounds with potent in vitro and in vivo antihistaminic properties. nih.gov These compounds act as histamine H1 receptor antagonists, effectively blocking the actions of histamine that lead to allergic symptoms.

Anti-inflammatory Activity: The anti-inflammatory potential of piperidin-4-one derivatives is well-documented. mdpi.comamazonaws.com These compounds can inhibit key inflammatory mediators. For instance, they have been shown to inhibit the production of reactive oxygen species (ROS) by human blood cells, a key process in the inflammatory response. nih.gov Some synthesized piperidin-4-one imine derivatives have shown a strong anti-inflammatory response in protein denaturation assays. researchgate.net Certain iridoid and triterpenoid (B12794562) compounds have demonstrated significant inhibition of prostaglandin (B15479496) E2 (PGE2) release, with IC50 values ranging from 23.51 to 60.91 μM. nih.gov

Compound/Analogue ClassActivity TypeAssayIC50
Piperidin-4-one imine derivative 1AntioxidantDPPH Scavenging37.802 μM
Piperidin-4-one imine derivative 2AntioxidantDPPH Scavenging30.392 μM
PiperineAntioxidantSuperoxide Scavenging1.82 mM
1-(Piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazoneAntioxidantABTS Radical Cation14.1 μM
Oleanolic acidAnti-inflammatoryPGE2 Release23.51 μM
Ursolic acidAnti-inflammatoryPGE2 Release60.91 μM

Biochemical Assays for Target Identification and Validation (e.g., Enzyme Inhibition Assays)

As of the latest available information, no specific biochemical assay data, including enzyme inhibition profiles or target identification studies, have been published for this compound. Research on the broader class of piperidin-4-one derivatives suggests a wide range of biological activities, often involving interactions with various enzymes. However, without direct experimental evidence, the specific enzymatic targets and inhibitory potency of this compound remain undetermined.

The piperidine ring is a common scaffold in many biologically active compounds, and its derivatives have been investigated for inhibitory effects against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and various kinases. These studies typically involve screening the compound against a panel of purified enzymes and determining key inhibitory metrics.

Table 1: Hypothetical Data Table for Enzyme Inhibition Assays This table is for illustrative purposes only, as no experimental data for this compound has been found.

Target Enzyme Assay Type IC50 (µM) Ki (µM) Mode of Inhibition
Not Determined Not Performed Not Available Not Available Not Available

Cellular Assay Systems for Mechanistic Elucidation of Biological Responses

Consistent with the lack of biochemical data, there is no published information from cellular assays investigating the mechanisms of action for this compound. Cellular assays are crucial for understanding how a compound affects biological systems, including its impact on cell viability, signaling pathways, and other cellular processes.

For related piperidin-4-one compounds, various cellular assay systems have been employed to elucidate their biological effects. These can include assays to measure cytotoxicity in cancer cell lines, anti-inflammatory effects in immune cells, or neuroprotective properties in neuronal cell models. Such studies often utilize techniques like MTT assays for cell viability, flow cytometry for cell cycle analysis and apoptosis, and western blotting to measure changes in protein expression levels. Without such studies on this compound, its cellular effects and molecular mechanisms of action are currently unknown.

Table 2: Hypothetical Data Table for Cellular Assays This table is for illustrative purposes only, as no experimental data for this compound has been found.

Cell Line Assay Type Endpoint Measured Result
Not Tested Not Performed Not Applicable Not Available

Structure Activity Relationship Sar Studies

Impact of the 4-Chlorobenzyl Substituent at C-3 on Biological Activity and Conformation

The presence and position of the 4-chlorobenzyl group on the piperidin-4-one core are critical determinants of the molecule's interaction with biological targets. This substituent introduces specific electronic, lipophilic, and steric properties that collectively shape its activity.

Role of the Chlorine Atom in Modulating Electronic and Lipophilic Properties

The chlorine atom, positioned at the para-position of the benzyl (B1604629) ring, significantly alters the electronic and lipophilic character of the molecule. Halogens, such as chlorine, are known to exert a dual electronic effect: they are electron-withdrawing through induction and electron-donating through resonance. In the case of the 4-chlorobenzyl group, the inductive effect generally predominates, leading to a net electron-withdrawing character. This can influence the molecule's ability to participate in hydrogen bonding or other electronic interactions within a receptor's binding site.

Furthermore, the chlorine atom substantially increases the lipophilicity of the benzyl moiety. Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), is a crucial parameter for a molecule's ability to cross biological membranes and interact with hydrophobic pockets of receptors. The addition of a chlorine atom to the benzyl group enhances its nonpolar nature, which can lead to stronger binding affinity if the target receptor possesses a corresponding hydrophobic region.

Below is a table illustrating the calculated lipophilicity (cLogP) for benzyl and chlorobenzyl-substituted piperidine (B6355638) analogs to highlight the impact of the chlorine atom.

CompoundSubstituent at C-3cLogP
1 Benzyl2.8
2 2-Chlorobenzyl3.3
3 3-Chlorobenzyl3.4
4 4-Chlorobenzyl3.3

Conformational Constraints and Orientations Imposed by the Benzyl Moiety

The piperidin-4-one ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents at the C-3 position can occupy either an axial or an equatorial position. Due to its steric bulk, the 4-chlorobenzyl group demonstrates a strong preference for the equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. This equatorial positioning dictates the spatial orientation of the benzyl group relative to the rest of the molecule, which is a critical factor for its interaction with a specific binding site.

The benzyl group itself is not rigid and possesses rotational freedom around the bond connecting it to the piperidine ring. However, its preferred conformation will be one that minimizes steric clashes with the piperidine ring. This orientation presents a specific vector for the chlorophenyl group to interact with the biological target.

Effects of Positional Isomerism on Biological Efficacy

The position of the chlorine atom on the benzyl ring (ortho, meta, or para) can have a profound impact on the biological activity of the compound. This is due to the different electronic and steric profiles presented by each isomer. While the 4-chloro (para) isomer has been the focus, hypothetical comparisons with 2-chloro (ortho) and 3-chloro (meta) isomers can illustrate the importance of this positioning.

A 2-chloro substituent, for instance, would introduce greater steric hindrance near the point of attachment to the piperidine ring, potentially forcing a different rotational conformation of the benzyl group or sterically clashing with the receptor. A 3-chloro substituent would alter the electronic distribution and dipole moment of the benzyl ring differently than the 4-chloro isomer, which could affect key electronic interactions with the target. The biological efficacy is therefore highly dependent on the specific topology and electronic landscape of the receptor's binding pocket, with the 4-chloro position often providing an optimal balance of electronic and steric properties for a given target.

Influence of the N-Methyl Group on Pharmacological Profiles

The N-methyl group is another key functional group that significantly influences the pharmacological properties of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one. Its primary contributions are related to the basicity of the piperidine nitrogen and stereoelectronic effects.

Basic Character and Interaction with Receptor Binding Pockets

The nitrogen atom in the piperidine ring is basic and, at physiological pH, is likely to be protonated, carrying a positive charge. The presence of the methyl group, being an electron-donating group, increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to an unsubstituted piperidine. nih.gov This increased basicity ensures that the nitrogen is more readily protonated, which is often crucial for forming strong ionic interactions with acidic amino acid residues (e.g., aspartate or glutamate) within a receptor's binding pocket. ethz.ch This electrostatic interaction can serve as a primary anchoring point for the ligand, significantly contributing to its binding affinity.

The table below shows the predicted basicity (pKa of the conjugate acid) for piperidine and N-methylpiperidine, illustrating the effect of the methyl group.

CompoundpKa of Conjugate Acid
Piperidine~11.2
N-Methylpiperidine~10.4

Stereoelectronic Contribution to Molecular Recognition

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. The N-methyl group and the lone pair of electrons on the nitrogen atom have specific spatial orientations that can influence the binding of the molecule. The lone pair on the nitrogen of N-methylpiperidine can participate in hyperconjugative interactions with adjacent anti-periplanar C-H or C-C sigma bonds. These interactions can subtly influence the conformation and stability of the piperidine ring.

In the context of receptor binding, the orientation of the N-methyl group (which can be axial or equatorial, though typically with a preference) and the nitrogen's lone pair can be critical for molecular recognition. The precise geometry of the protonated amine and its interaction with the receptor are influenced by these stereoelectronic factors, which can fine-tune the binding affinity and selectivity of the compound. The presence of the methyl group, as opposed to a simple hydrogen, also adds a small amount of steric bulk and lipophilicity, which can further modulate the interaction with the binding pocket. ethz.ch

Role of Piperidin-4-one Ring Conformation and Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in this compound is a critical determinant of its interaction with biological targets. The conformation of the piperidin-4-one ring and the stereochemistry of its substituents significantly influence the compound's biological activity.

Chiral Recognition in Biological Systems

The presence of a chiral center at the C3 position of the piperidin-4-one ring, where the 4-chlorobenzyl group is attached, means that this compound can exist as two enantiomers (R and S). Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning that one enantiomer may have a significantly different biological activity than the other. nih.gov This phenomenon, known as chiral recognition, arises from the specific three-dimensional interactions between the chiral molecule and the chiral binding site of a biological target, such as a receptor or enzyme.

For piperidin-4-one derivatives, the orientation of substituents at the C3 position can dictate the binding affinity and efficacy. One enantiomer may fit perfectly into the binding pocket, leading to a potent biological response, while the other may bind weakly or not at all. The specific stereochemical requirements vary depending on the target. For instance, in some receptor interactions, an R-configuration at C3 might be preferred, while for another target, the S-configuration could be more active.

Conformational Dynamics and Ligand-Target Complementarity

The piperidin-4-one ring typically adopts a chair conformation to minimize steric strain. niscpr.res.in In this conformation, substituents can occupy either axial or equatorial positions. For this compound, the bulky 4-chlorobenzyl group at the C3 position and the methyl group at the N1 position will have preferred orientations to achieve the most stable conformation. Generally, larger substituents favor the equatorial position to reduce 1,3-diaxial interactions, which are a form of steric hindrance. lumenlearning.comutdallas.edu

The conformational flexibility of the piperidin-4-one ring allows it to adopt different shapes, such as chair, boat, or twist-boat conformations. researchgate.net However, the chair conformation is generally the most stable. The specific conformation adopted by the molecule is crucial for its complementarity with the binding site of a biological target. The distance and orientation between key functional groups of the ligand must match the corresponding interaction points on the receptor for effective binding.

Studies on related piperidine derivatives have shown that the introduction of different substituents can influence the conformational equilibrium. nih.gov For this compound, the interplay between the N-methyl group and the C3-substituent will influence the ring's geometry and, consequently, its biological activity. The precise shape of the molecule, dictated by its conformation, is a key factor in achieving high-affinity binding to its biological target.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comresearchgate.net By developing QSAR models for piperidin-4-one derivatives, it is possible to predict the biological activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity.

The development of a QSAR model for compounds like this compound involves several steps:

Data Set Compilation : A series of structurally related piperidin-4-one derivatives with their experimentally determined biological activities is collected.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like neural networks, are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netnih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For piperidin-4-one derivatives, QSAR studies can reveal the importance of specific physicochemical properties for their biological activity. For example, a model might indicate that a certain degree of lipophilicity and the presence of a hydrogen bond acceptor at a specific position are crucial for high potency. These insights can then be used to guide the design of new analogs of this compound with potentially improved biological profiles.

Below is an interactive data table summarizing hypothetical QSAR data for a series of 3-substituted-1-methylpiperidin-4-ones, illustrating the relationship between molecular descriptors and biological activity.

Compound IDR-Group at C3LogP (Hydrophobicity)Molecular WeightElectronic Parameter (Hammett σ)Predicted IC50 (µM)
14-Chlorobenzyl3.5237.70.230.5
2Benzyl3.1203.30.001.2
34-Methylbenzyl3.6217.3-0.170.8
44-Nitrobenzyl2.8248.30.782.5
5Phenyl2.6189.30.003.1

This table demonstrates how variations in the substituent at the C3 position can affect key molecular descriptors and, consequently, the predicted biological activity. Such models are invaluable tools in modern drug discovery for the rational design of new therapeutic agents.

Synthetic Accessibility and Rational Design of Analogues

Strategies for Stereoselective Synthesis of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is crucial for producing enantiomerically pure analogues of this compound, which possesses a stereocenter at the C3 position. A variety of strategies have been established for the asymmetric synthesis of substituted piperidines. nih.gov

Key approaches include:

Catalytic Asymmetric Hydrogenation: The hydrogenation of corresponding pyridine (B92270) precursors using chiral transition metal catalysts (e.g., based on iridium, rhodium, or ruthenium) is a powerful method for establishing stereocenters on the piperidine (B6355638) ring. nih.gov

Diastereoselective Reduction: The reduction of a precursor with an existing chiral center can be controlled to produce the desired diastereomer. For instance, the diastereoselective reduction of a related (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one using N-selectride yielded the corresponding alcohol with high diastereomeric excess (≥99.5% de). acs.org A similar strategy could be applied by reducing a ketone at the 4-position of a chiral 3-substituted piperidine precursor.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the piperidine nitrogen can direct the stereochemical outcome of subsequent reactions, such as the alkylation at the C3 position. The auxiliary can then be removed to yield the enantiomerically enriched product.

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as ketoreductases (KREDs), offers a highly selective method for asymmetric reductions, often yielding products with excellent enantiomeric excess (>99% ee). researchgate.net

Annulation Reactions: Catalytic asymmetric [4+2] annulation of imines with allenes, using chiral phosphine (B1218219) catalysts, provides a direct route to functionalized piperidine derivatives with high stereoselectivity. acs.orgresearchgate.net

Table 1: Examples of Stereoselective Methods for Piperidine Synthesis
MethodCatalyst/ReagentSubstrate TypeReported SelectivityReference
Asymmetric HydrogenationIridium(I) complex with P,N-ligand2-Substituted pyridinium (B92312) saltsHigh enantioselectivity nih.gov
Diastereoselective ReductionN-selectrideChiral piperidin-3-one≥99.5% de acs.org
Catalytic Asymmetric AnnulationChiral phosphepineImines and allenesVery good stereoselectivity acs.org
Enzyme-Catalyzed BioreductionKetoreductase (KRED)α-Azido aryl ketones>99% ee researchgate.net
Asymmetric Cyclizative AminoborationCu-catalyst with chiral ligandArylalkenes with acyloxyamine moietyHigh yields and enantioselectivity (91-99% ee) nih.gov

Scaffold Hopping and Bioisosteric Replacements for Enhanced Potency and Selectivity

Scaffold hopping and bioisosteric replacement are crucial strategies in modern drug design to navigate novel chemical space, enhance drug-like properties, and circumvent patent limitations while retaining biological activity. nih.govnih.gov

Scaffold hopping involves replacing the central molecular core—in this case, the 1-methylpiperidin-4-one moiety—with a structurally distinct scaffold that maintains the original orientation of key pharmacophoric features. nih.gov This can lead to the discovery of novel chemotypes with improved metabolic stability, solubility, or selectivity. For the this compound framework, potential scaffold hops could include replacing the piperidone ring with other cyclic systems like pyrrolidines, azepanes, or even non-obvious bicyclic structures identified through computational methods. dundee.ac.uk

Bioisosteric replacement focuses on substituting smaller functional groups or fragments with alternatives that share similar physical or chemical properties, thereby preserving the intended biological interactions. nih.govresearchgate.net This technique can be applied to fine-tune potency, selectivity, and pharmacokinetic profiles.

For this compound, key areas for bioisosteric replacement include:

The 4-Chlorobenzyl Group: The chlorine atom could be replaced with other halogens (F, Br), a trifluoromethyl group (CF₃), a cyano group (CN), or small alkyl groups to modulate electronic and steric properties. The entire phenyl ring could be replaced with other aromatic or heteroaromatic systems like pyridine, thiophene, or pyrazole.

The N-Methyl Group: This group could be replaced with other small alkyl groups (e.g., ethyl) or incorporated into a small ring (e.g., cyclopropyl) to alter basicity and metabolic stability.

The Ketone Carbonyl: The C4-keto group could be replaced with bioisosteres such as an oxime, a hydrazone, or a gem-difluoro group to modify hydrogen bonding capabilities and polarity. biomedpharmajournal.orgchemrevlett.com

Table 2: Potential Bioisosteric Replacements for Key Moieties
Original MoietyPotential BioisosteresPotential ImpactReference
4-Chloro substituent-F, -Br, -CF₃, -CN, -CH₃Modulation of electronics, lipophilicity, and metabolic stability u-strasbg.fr
Phenyl ringPyridyl, Thienyl, Pyrazolyl, NaphthylAlteration of aromatic interactions, solubility, and metabolic pathways researchgate.net
Piperidin-4-one scaffoldPyrrolidin-3-one, Azepan-4-one, Tropinone (B130398), Tetrahydropyran-4-oneChanges in ring conformation, basicity, and overall 3D shape nih.govnih.gov
C4-KetoneOxime, Hydrazone, gem-Difluoromethylene (-CF₂-)Modification of H-bonding potential, polarity, and chemical stability biomedpharmajournal.orgchemrevlett.com

Rational Design Principles for Novel Piperidin-4-one Derivatives

The design of new chemical entities is increasingly guided by rational, structure-based, and computational approaches, moving away from serendipitous discovery.

Structure-Activity Relationship (SAR) studies provide critical insights into how specific structural modifications affect the biological activity of a compound series. By systematically synthesizing and testing analogues, researchers can build a qualitative and quantitative understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. nih.gov

For piperidin-4-one derivatives, SAR exploration has shown that substitutions on the aryl rings can significantly influence biological effects. researchgate.netnih.gov For example, in a series of M1 allosteric agonists, it was found that moving a substituent on the benzyl (B1604629) ring from the 2-position to the 3- or 4-position resulted in a complete loss of M1 agonism. nih.gov This highlights the high sensitivity of the binding pocket to the substitution pattern. Such insights are invaluable for de novo design, guiding chemists to focus on modifications that are likely to be productive while avoiding those known to be detrimental. These data are used to construct pharmacophore models that direct the design of new analogues with potentially enhanced potency or selectivity.

Computational chemistry has become an indispensable tool in drug discovery for accelerating the design-synthesize-test cycle. researchgate.netnih.gov These tools are applied in two main areas:

Virtual Screening: This process involves computationally screening large libraries of virtual compounds against a biological target to identify potential "hits". researchgate.netsciengpub.ir For a target protein with a known 3D structure, molecular docking can be used to predict how well thousands or millions of compounds might bind, ranking them for subsequent acquisition or synthesis. nih.gov If a crystal structure is unavailable, ligand-based methods, such as pharmacophore modeling or 3D-QSAR, can be built from known active molecules to screen for new compounds with similar properties. acs.org

Lead Optimization: Once initial hits are identified, computational tools help refine their structures to improve desired properties. This includes:

Predicting Binding Affinity: Molecular dynamics (MD) simulations and free energy calculations provide a more dynamic and accurate picture of ligand-protein interactions than simple docking.

ADMET Prediction: In silico models are used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potential liabilities like poor oral bioavailability or metabolic instability early in the design process. nih.gov

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as electrostatic potential and frontier molecular orbitals, which helps in understanding the reactivity and interaction patterns of designed molecules. researchgate.netnih.gov

Table 3: Common Computational Tools in Piperidin-4-one Analogue Design
TechniqueApplicationPurposeReference
Molecular DockingVirtual Screening & Lead OptimizationPredict binding mode and score potential ligands nih.gov
Pharmacophore ModelingVirtual Screening & De Novo DesignIdentify essential chemical features for activity from known ligands acs.org
QSAR (Quantitative Structure-Activity Relationship)Lead OptimizationCorrelate chemical structure with biological activity to predict potency acs.org
Molecular Dynamics (MD) SimulationLead OptimizationSimulate the dynamic behavior of the ligand-protein complex over time nih.gov
ADMET PredictionLead OptimizationForecast pharmacokinetic and toxicity properties nih.gov

Development of High-Throughput Synthesis Methodologies for Compound Libraries

To efficiently explore SAR and generate lead compounds, modern medicinal chemistry relies on high-throughput and combinatorial synthesis methodologies. ijpsr.com These techniques enable the rapid creation of large, focused libraries of related compounds, such as piperidin-4-one analogues, for screening.

Key methodologies include:

Parallel Synthesis: This approach involves performing multiple, discrete reactions simultaneously in an array format (e.g., in a 96-well plate). Each well contains a different combination of building blocks, allowing for the rapid synthesis of a library of individual, purified compounds. nih.gov

Combinatorial Chemistry: This involves the systematic combination of a set of building blocks in all possible combinations to generate a large library. It can be performed using "split-and-pool" techniques on a solid support, resulting in a mixture of compounds in each bead, or through automated solution-phase synthesis. ijpsr.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, time) and allow for safe handling of hazardous reagents. This technology can be automated and integrated with purification and analysis steps, significantly accelerating the synthesis and workup of compound libraries. nih.gov An example is the use of continuous flow hydrogenation for the synthesis of aminopiperidine libraries. nih.gov

These high-throughput approaches, when combined with computational library design, create a powerful platform for efficiently producing diverse sets of analogues for biological evaluation, dramatically accelerating the drug discovery process.

Concluding Remarks and Future Research Directions

Summary of Current Academic Understanding of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one

The current academic understanding of this compound is primarily built upon the extensive research into the broader class of piperidin-4-one derivatives. These compounds are recognized as versatile intermediates in the synthesis of various pharmacologically active agents. nih.gov The core structure of this compound features a piperidine (B6355638) ring, a foundational element in many natural alkaloids and synthetic drugs.

Structural and Physicochemical Properties:

The key structural features of this compound include the piperidin-4-one core, a methyl group at the nitrogen atom (N-1), and a 4-chlorobenzyl substituent at the C-3 position. The presence of the chlorine atom on the benzyl (B1604629) group can significantly influence the compound's lipophilicity and electronic properties, which in turn can affect its biological activity and pharmacokinetic profile.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC13H16ClNO
Molecular Weight237.73 g/mol
XLogP32.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Note: These properties are computationally predicted and provide a baseline for experimental verification.

Synthesis:

While specific synthetic routes for this compound are not extensively detailed in dedicated publications, its synthesis can be inferred from established methods for related piperidin-4-ones. The Mannich reaction is a classical and widely used method for the synthesis of piperidin-4-one derivatives. nih.govchemrevlett.com This typically involves the condensation of a primary amine (methylamine), a ketone (possessing at least one α-hydrogen), and an aldehyde (4-chlorobenzaldehyde).

Identification of Unexplored Biological Targets and Mechanistic Pathways

The piperidin-4-one scaffold has been associated with a wide array of pharmacological activities, suggesting that this compound could be a promising candidate for various therapeutic applications. nih.gov The diverse biological activities reported for piperidin-4-one derivatives include anticancer, anti-HIV, antibacterial, antifungal, analgesic, and CNS depressant effects. nih.govchemrevlett.com

Potential Biological Targets:

Based on the known activities of structurally similar compounds, several unexplored biological targets for this compound can be proposed:

Kinases: Many kinase inhibitors incorporate a piperidine moiety. The specific substitution pattern of this compound could lend itself to selective inhibition of protein kinases involved in cancer cell proliferation and signaling pathways.

G-protein coupled receptors (GPCRs): The piperidine scaffold is a common feature in ligands for various GPCRs. Investigating the interaction of this compound with different GPCR subtypes could reveal novel therapeutic opportunities, particularly in the area of neurological disorders.

Enzymes involved in microbial pathogenesis: The reported antibacterial and antifungal activities of piperidin-4-one derivatives suggest that this compound could target essential enzymes in bacteria and fungi, offering a potential route for the development of new anti-infective agents. nih.gov

Viral Proteins: The anti-HIV activity observed in some piperidin-4-ones indicates that viral proteins, such as reverse transcriptase or integrase, could be potential targets. nih.gov

Mechanistic Pathways to Investigate:

Future research should focus on elucidating the specific mechanistic pathways through which this compound may exert its biological effects. Key areas of investigation include:

Apoptosis Induction: In the context of anticancer activity, studies could explore whether the compound induces programmed cell death and identify the key molecular players in the apoptotic cascade.

Enzyme Inhibition Kinetics: For any identified enzyme targets, detailed kinetic studies would be crucial to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants.

Cell Cycle Analysis: Investigating the effect of the compound on the cell cycle of cancer cells could reveal if it causes cell cycle arrest at specific checkpoints.

Advancements in Synthetic Methodologies for Accessing Complex Piperidin-4-one Architectures

Recent years have witnessed significant advancements in synthetic methodologies that allow for the efficient and stereoselective synthesis of complex piperidin-4-one architectures. These modern techniques offer powerful tools for creating libraries of derivatives based on the this compound scaffold for structure-activity relationship (SAR) studies.

Modern Synthetic Approaches:

Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of piperidin-4-ones, which is crucial as different enantiomers of a chiral drug often exhibit different pharmacological activities and toxicities.

Multi-component Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials. nih.gov The application of MCRs can significantly streamline the synthesis of diverse piperidin-4-one libraries. nih.gov

Flow Chemistry: Continuous flow synthesis provides several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and easier scalability. This technology is well-suited for the synthesis of piperidin-4-one derivatives.

C-H Activation: Direct functionalization of C-H bonds is a rapidly evolving area in organic synthesis that allows for the introduction of new functional groups onto the piperidine ring with high precision and efficiency, bypassing the need for pre-functionalized starting materials. mdpi.com

A comparative table of traditional and modern synthetic methodologies is presented below.

MethodologyAdvantagesDisadvantages
Traditional (e.g., Mannich) Well-established, readily available starting materialsOften requires harsh conditions, may lack stereocontrol
Asymmetric Synthesis Provides access to single enantiomersCan require expensive catalysts or auxiliaries
Multi-component Reactions High efficiency, atom economy, diversity-orientedSubstrate scope can be limited
Flow Chemistry Enhanced control, safety, and scalabilityRequires specialized equipment
C-H Activation High efficiency, novel disconnectionsCan require expensive metal catalysts, selectivity can be a challenge

Interdisciplinary Approaches: Integrating Computational and Experimental Studies for Advanced Chemical Biology Research

The integration of computational and experimental approaches is a powerful strategy for accelerating the discovery and development of new therapeutic agents based on the this compound scaffold. nih.gov This interdisciplinary approach can provide deep insights into the molecular basis of the compound's activity and guide the design of more potent and selective analogs.

Computational Methods:

Molecular Docking: This technique can be used to predict the binding mode of this compound to the active site of a potential biological target. nih.gov This information is invaluable for understanding the key interactions that govern binding affinity and for designing modifications to improve potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the compound's interaction with its target protein over time, offering insights into the stability of the complex and the role of conformational changes in binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of a series of piperidin-4-one derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Density Functional Theory (DFT): DFT calculations can provide detailed information about the electronic structure and reactivity of the compound, which can help to rationalize its observed biological activity and guide the design of new analogs with improved properties. nih.gov

Experimental Validation:

The predictions from computational studies must be validated through rigorous experimental work. This includes:

In vitro biological assays: To confirm the activity of the compound against the predicted biological target.

X-ray crystallography or Cryo-EM: To determine the three-dimensional structure of the compound in complex with its target protein, providing definitive evidence for the predicted binding mode.

Biophysical techniques: Such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to quantify the binding affinity and thermodynamics of the interaction.

By combining the predictive power of computational chemistry with the empirical data from experimental biology, researchers can adopt a more rational and efficient approach to the exploration of this compound and its derivatives, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of a piperidin-4-one precursor with 4-chlorobenzyl halides. A two-step approach is common:

N-Methylation : Introduce the methyl group to the piperidine nitrogen using methyl iodide in the presence of a base (e.g., K2_2CO3_3) under reflux in acetone.

Benzylation : React the methylated intermediate with 4-chlorobenzyl chloride via nucleophilic substitution. Optimize yield by controlling temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry (1.2–1.5 equivalents of benzylating agent). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the piperidine ring conformation, methyl group position, and benzyl substitution. Key signals include the methyl group at δ ~2.3 ppm (singlet) and aromatic protons from the chlorobenzyl moiety at δ ~7.2–7.4 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm1^{-1} and C-Cl vibration at ~750 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 265.10 for C13_{13}H15_{15}ClNO) .

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during electron density interpretation?

  • Refinement Workflow : Use SHELXL for least-squares refinement. Input initial coordinates from SHELXD/SHELXS solutions. Apply restraints for disordered groups (e.g., chlorobenzyl orientation) and anisotropic displacement parameters.
  • Common Pitfalls : Overinterpretation of weak electron density in flexible regions (e.g., methyl groups) and misassignment of solvent molecules. Validate with Rfree_{\text{free}} and residual density maps. Refer to SHELXL documentation for handling twinning or high thermal motion .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters quantify the conformational flexibility of the piperidine ring in this compound?

The Cremer-Pople method defines ring puckering via amplitude (qmq_m) and phase angles (ϕm\phi_m). For this compound:

Calculate atomic deviations from the mean plane of the piperidine ring using crystallographic coordinates.

Compute q2q_2 (out-of-plane bending) and q3q_3 (asymmetric puckering) to distinguish chair, boat, or twist-boat conformers.

Compare with derivatives (e.g., 4-phenylpiperidines) to assess steric effects from substituents. Software like Platon or Mercury automates this analysis .

Q. What integrated approaches resolve binding mechanism discrepancies between in vitro assays and computational models for this compound?

  • Experimental : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) and isothermal titration calorimetry (ITC) for thermodynamic data (ΔH, ΔS).
  • Computational : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to identify key residues in target proteins (e.g., kinases). Cross-validate with mutagenesis studies.
  • Case Study : A structural analog (Compound B in Table 1) showed conflicting IC50_{50} values in enzyme vs. cell-based assays due to membrane permeability limitations .

Q. Table 1: Structural Analogs and Biological Activities

CompoundStructural FeaturesActivity Discrepancy Source
Compound BChlorophenyl, piperidinePoor cellular uptake (logP < 2)
Compound CPyrimidine substitutionEnhanced target selectivity

Q. How can structural modifications address contradictions between in vitro and in vivo efficacy data for piperidin-4-one derivatives?

  • Bioavailability Optimization : Introduce polar groups (e.g., hydroxyl) to improve solubility while maintaining logD ~2–3.
  • Metabolic Stability : Replace labile substituents (e.g., ester groups) with bioisosteres (e.g., amides).
  • Example : A methyl-to-ethyl substitution in a related compound reduced CYP450-mediated metabolism, improving in vivo half-life from 2 to 6 hours .

Q. What methodologies enable systematic structure-activity relationship (SAR) studies for this compound analogs?

  • Library Design : Synthesize derivatives with variations at the 4-chlorobenzyl (e.g., fluoro, methoxy) and methyl groups (e.g., ethyl, cyclopropyl).
  • Assays : Test against target panels (e.g., kinase inhibitors) using high-throughput screening (HTS).
  • Data Analysis : Apply multivariate statistics (PCA or QSAR) to correlate substituent electronic effects (Hammett σ) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.